1-(2-(4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione

Description

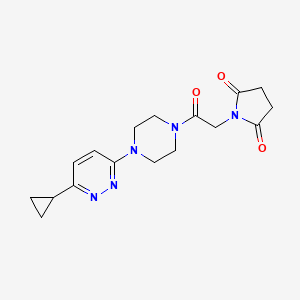

This compound is a heterocyclic organic molecule featuring a pyrrolidine-2,5-dione (succinimide) core linked to a piperazine moiety via a 2-oxoethyl spacer. The piperazine ring is further substituted with a 6-cyclopropylpyridazin-3-yl group.

Properties

IUPAC Name |

1-[2-[4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl]-2-oxoethyl]pyrrolidine-2,5-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N5O3/c23-15-5-6-16(24)22(15)11-17(25)21-9-7-20(8-10-21)14-4-3-13(18-19-14)12-1-2-12/h3-4,12H,1-2,5-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSZQLFUXHVKWQX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NN=C(C=C2)N3CCN(CC3)C(=O)CN4C(=O)CCC4=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(2-(4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione is a derivative of pyrrolidine-2,5-dione, which has garnered attention due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The molecular structure of the compound can be represented as follows:

This structure features a pyrrolidine ring with a pyridazine moiety and a piperazine substituent, which are known to influence its biological activity.

1. Serotonin Receptor Activity

Research indicates that derivatives of pyrrolidine-2,5-dione exhibit significant affinity for serotonin receptors, particularly the 5-HT1A receptor and serotonin transporter (SERT). A study demonstrated that several compounds in this class showed potent binding affinities, suggesting potential applications in treating mood disorders and anxiety .

2. Antimicrobial Activity

Compounds similar to this compound have been evaluated for their antimicrobial properties. For instance, derivatives have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli, indicating their potential as antibacterial agents .

3. Anti-inflammatory Effects

The anti-inflammatory activity of related compounds has also been documented. Studies have shown that certain derivatives can inhibit pro-inflammatory cytokines such as IL-6 and TNF-α in human peripheral blood mononuclear cells (PBMCs), highlighting their potential in managing inflammatory diseases .

Case Study 1: Serotonin Receptor Ligands

In a study involving a series of pyrrolidine derivatives, compounds were synthesized and tested for their binding affinity to serotonin receptors. The results indicated that specific modifications to the piperazine and pyridazine rings enhanced receptor binding, suggesting a structure-activity relationship that could guide future drug design .

Case Study 2: Antimicrobial Screening

Another investigation focused on the antimicrobial efficacy of pyrrolidine derivatives against Mycobacterium tuberculosis. Certain compounds demonstrated significant inhibitory effects on the InhA enzyme, crucial for mycobacterial fatty acid biosynthesis. This finding supports the potential of these compounds as novel anti-tuberculosis agents .

The biological activities of this compound can be attributed to its interaction with various biological targets:

- Serotonin Receptors : The compound's structure allows it to mimic serotonin and bind effectively to the 5-HT1A receptor.

- Enzymatic Inhibition : The presence of the pyrrolidine ring is crucial for inhibiting enzymes involved in bacterial cell wall synthesis.

- Cytokine Modulation : The compound may affect signaling pathways related to inflammation by modulating cytokine production.

Scientific Research Applications

Structural Features

The compound features a pyrrolidine ring fused with a diketone structure, along with a cyclopropylpyridazinyl and piperazine moiety. This unique combination of functional groups contributes to its diverse chemical reactivity and biological properties.

Molecular Formula

- Molecular Formula : C19H22N4O3

- Molecular Weight : 358.41 g/mol

IUPAC Name

The IUPAC name of the compound is:

Medicinal Chemistry

The compound is being investigated for its potential therapeutic effects in various diseases. Its structural components suggest possible interactions with neurotransmitter systems, making it a candidate for:

- Neuroprotective Agents : The piperazine and pyridazine rings are often associated with activity against serotonin and dopamine receptors, which are crucial in treating psychiatric disorders.

- Antidepressant Properties : Similar compounds have shown efficacy in modulating mood disorders by targeting specific receptors involved in neurotransmission.

Biological Research

Research has focused on the biological activities of this compound, particularly its:

- Enzyme Inhibition : Studies indicate that it may interact with enzymes involved in metabolic pathways, potentially leading to therapeutic applications in metabolic disorders.

- Receptor Modulation : Investigations into its binding affinity to various receptors could reveal mechanisms for its action in neuropharmacology.

Material Science

Due to its unique chemical structure, the compound can serve as:

- Building Blocks for Synthesis : It can be utilized in the synthesis of more complex organic molecules, making it valuable in organic chemistry research.

- Intermediate for Pharmaceuticals : The compound's reactivity allows it to be used as an intermediate in the development of new drugs and agrochemicals.

Case Study 1: Neuropharmacological Evaluation

In recent studies, the compound was evaluated for its effects on serotonin receptor modulation. The findings indicated that it could potentially enhance serotonin levels, suggesting applications in treating depression and anxiety disorders.

Case Study 2: Synthesis of Derivatives

Research has demonstrated successful synthetic routes leading to derivatives of this compound that exhibit improved biological activity. These derivatives are being tested for their efficacy as potential therapeutic agents.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The evidence highlights several compounds with analogous structural motifs (piperazine, pyrrolidine-2,5-dione, or pyridazine derivatives). Below is a comparative analysis based on synthesis, physicochemical properties, and structural variations:

Key Observations :

Structural Variations: The target compound’s 6-cyclopropylpyridazine group distinguishes it from sulfonamide- or urea-linked analogs in and . Cyclopropyl groups are known to enhance metabolic stability compared to bulkier substituents (e.g., benzhydryl in 6d) .

Synthetic Efficiency :

- Yields for the target compound are unspecified, but analogs in and show yields of 65–78%, suggesting moderate synthetic accessibility for piperazine-linked derivatives.

Physicochemical Properties :

- Melting points for piperazine-succinimide hybrids (e.g., compound 6 in ) range from 97–235°C, influenced by substituent polarity and crystallinity. The target compound’s cyclopropylpyridazine group may lower its melting point compared to sulfonamide derivatives (e.g., 6i: 198–200°C) due to reduced hydrogen-bonding capacity .

Analytical Characterization :

- All compounds in –4 were validated via ¹H/¹³C NMR and ESI-MS, confirming structural integrity. The target compound would likely require similar methods, with additional ¹⁹F NMR if fluorinated analogs are synthesized.

Research Findings and Limitations

- Pharmacological Data: No direct bioactivity data for the target compound are available in the evidence. However, piperazine-pyridazine hybrids in other studies (outside the provided evidence) often target serotonin or dopamine receptors, suggesting plausible neurological applications.

- Heterogeneity in Comparisons : The evidence compounds vary widely in substituents (sulfonamides, ureas, indoles), limiting direct functional comparisons. For example, urea derivatives () may exhibit different solubility or toxicity profiles compared to the target compound’s pyridazine-succinimide system.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.